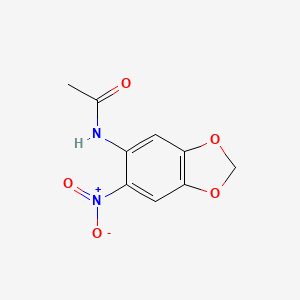

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGRDSBPPKBVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337223 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81864-14-4 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

This guide provides a comprehensive technical overview of the synthetic pathway for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a key intermediate in various chemical and pharmaceutical research areas. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, safety considerations, and purification strategies. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a functionalized benzodioxole derivative. The synthesis of this compound is a critical step in more complex molecular constructions. The primary transformation involves the regioselective nitration of the aromatic ring of N-(1,3-benzodioxol-5-yl)acetamide. The strategic placement of the nitro group at the 6-position is governed by the directing effects of the existing substituents on the benzene ring.

The overall synthesis can be broken down into two primary stages:

-

Acetylation of 3,4-methylenedioxyaniline: This initial step serves to protect the amine functionality and modulate its directing effect during the subsequent nitration.

-

Regioselective Nitration: The introduction of a nitro group onto the aromatic ring of N-(1,3-benzodioxol-5-yl)acetamide.

This guide will focus on the second and most critical step: the nitration of N-(1,3-benzodioxol-5-yl)acetamide.

Mechanistic Insights and Regioselectivity

The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents already present on the aromatic ring: the acetamido group (-NHCOCH₃) and the methylenedioxy group (-O-CH₂-O-).

Both the acetamido and the methylenedioxy groups are activating and ortho-, para-directing. The acetamido group, due to the lone pair of electrons on the nitrogen atom, strongly activates the ring towards electrophilic attack at the positions ortho and para to it. Similarly, the methylenedioxy group, with its electron-donating oxygen atoms, also activates the ring and directs incoming electrophiles to its ortho and para positions.

In the case of N-(1,3-benzodioxol-5-yl)acetamide, the positions ortho to the acetamido group are the 4- and 6-positions. The position para to the acetamido group is occupied by the methylenedioxy bridge. The positions ortho to the methylenedioxy group are the 4- and 7-positions (or symmetrically, the 5- and 4-positions relative to the individual oxygens). The combined directing effects of both groups strongly favor substitution at the 6-position, which is ortho to the powerful acetamido directing group and ortho to one of the oxygen atoms of the methylenedioxy group. This leads to a high degree of regioselectivity for the desired product, this compound.[1]

Experimental Protocol: Nitration of N-(1,3-benzodioxol-5-yl)acetamide

This protocol is adapted from established procedures for the nitration of similar aromatic compounds and is designed to ensure a high yield and purity of the final product.[2]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity/Concentration |

| N-(1,3-benzodioxol-5-yl)acetamide | C₉H₉NO₃ | 179.17 | >98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.5% |

| Crushed Ice | H₂O | 18.02 | N/A |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 95% or absolute |

| Distilled Water | H₂O | 18.02 | N/A |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

pH paper

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.056 mol) of N-(1,3-benzodioxol-5-yl)acetamide in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid (70%) to 10 mL of glacial acetic acid. Swirl the mixture gently and allow it to cool in the ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of N-(1,3-benzodioxol-5-yl)acetamide over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Product Precipitation: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This step is critical to remove any residual acid.

-

Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Safety and Handling Precautions

-

Acid Handling: Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.

-

Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the position of the nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group, amide carbonyl).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Broader Applications and Further Transformations

This compound is a versatile intermediate. For instance, the nitro group can be reduced to an amine, and the acetamido group can be hydrolyzed to a primary amine, opening up possibilities for further functionalization. One documented transformation is the hydrolysis of the acetamido group to yield 5-amino-6-nitro-1,3-benzodioxole.[3] This subsequent product can serve as a building block for more complex molecules.

Conclusion

The synthesis of this compound via the nitration of N-(1,3-benzodioxol-5-yl)acetamide is a well-established and reliable procedure. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental protocol, researchers can efficiently produce this valuable intermediate. Careful control of reaction conditions, proper safety precautions, and thorough purification are paramount to achieving a high yield of a pure product, suitable for downstream applications in research and development.

References

-

Sousa, Â. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(1-2), 49-52.

-

PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

Sources

An In-Depth Technical Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide. This compound, featuring a substituted benzodioxole core, represents a molecule of interest in medicinal chemistry and drug discovery due to the known biological activities associated with both the benzodioxole and nitro-aromatic moieties. This document outlines a probable synthetic pathway, details the necessary analytical techniques for its characterization, and discusses the interpretation of the expected spectroscopic data. Safety considerations for handling this and related compounds are also addressed.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The benzodioxole ring system is known to be a substrate for and inhibitor of cytochrome P450 enzymes, a critical consideration in drug metabolism and potential drug-drug interactions. The incorporation of a nitro group onto this scaffold, as seen in this compound, introduces a strong electron-withdrawing group that can further modulate its biological activity and chemical reactivity. Nitroaromatic compounds are themselves a class of molecules with diverse pharmacological applications, including antimicrobial and anticancer activities.

This guide focuses on this compound, providing a detailed examination of its molecular characteristics and the methodologies required for its synthesis and verification.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 1,3-benzodioxole ring system substituted with a nitro group at the 6-position and an acetamido group at the 5-position.

Systematic Name: this compound CAS Number: 81864-14-4 Molecular Formula: C₉H₈N₂O₅ Molecular Weight: 224.17 g/mol

The presence of the nitro and acetamido groups on the aromatic ring significantly influences the electron distribution and overall polarity of the molecule. The nitro group is strongly electron-withdrawing, while the acetamido group is generally considered an activating group, though its amide resonance can also withdraw electron density. The interplay of these substituents dictates the molecule's reactivity and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| LogP | 1.2 - 1.8 |

| Topological Polar Surface Area (TPSA) | 109.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Note: These values are based on computational models and may differ from experimental results.

Synthesis of this compound

The most logical and documented synthetic route to this compound involves the acetylation of its corresponding amine precursor, 6-nitro-1,3-benzodioxol-5-amine. This precursor can be synthesized from 5-acetamido-1,3-benzodioxole.

Synthesis of the Precursor: 6-Nitro-1,3-benzodioxol-5-amine

The synthesis of the amine precursor has been described and involves the deacetylation of this compound.[1] This suggests that the acetylation of the resulting amine is a feasible and reversible process.

Experimental Protocol: Deacetylation to 6-Nitro-1,3-benzodioxol-5-amine [1]

-

Dissolve 40 g of this compound in 4 L of methanol with heating in a 10 L round-bottom flask equipped with a reflux condenser.

-

To this hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.

-

Boil the mixture under reflux for exactly 15 minutes.

-

Interrupt the reaction by adding 220 mL of glacial acetic acid.

-

Remove the methanol by distillation.

-

Remove the last traces of methanol and acetic acid by a two-fold evaporation with toluene.

-

Dissolve the product in 3 L of methylene chloride and remove any inorganic residues by suction filtration.

-

Filter the methylene chloride solution through silicon dioxide and evaporate in vacuo.

-

Recrystallize the residue from isopropanol to yield 6-nitro-1,3-benzodioxol-5-amine.

Acetylation of 6-Nitro-1,3-benzodioxol-5-amine

The final step to obtain this compound is the N-acetylation of 6-nitro-1,3-benzodioxol-5-amine. This is a standard transformation for which general procedures are well-established.

Experimental Protocol: Acetylation of 6-Nitro-1,3-benzodioxol-5-amine

This is a generalized protocol based on standard acetylation procedures for aromatic amines.

-

In a round-bottom flask, dissolve 1 equivalent of 6-nitro-1,3-benzodioxol-5-amine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or chloroform.

-

Add 1.1 to 1.5 equivalents of acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added if using glacial acetic acid as the solvent. If using an inert solvent, a base such as pyridine or triethylamine (1.1-1.5 equivalents) should be added to act as a scavenger for the acetic acid byproduct.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acid catalyst.

-

If the product precipitates, it can be collected by filtration, washed with water, and dried.

-

If the product remains in the organic phase, perform a liquid-liquid extraction. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Synthetic pathway to this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: Two singlets are expected for the two aromatic protons on the benzodioxole ring.

-

Methylenedioxy Protons: A singlet corresponding to the two protons of the -OCH₂O- group.

-

Acetamido Protons: A singlet for the methyl protons (-COCH₃) and a singlet for the amide proton (-NH-). The chemical shift of the amide proton can be broad and is solvent-dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring, with those directly attached to the nitro, amino, and oxygen atoms having distinct chemical shifts.

-

Methylenedioxy Carbon: A signal for the -OCH₂O- carbon.

-

Acetamido Carbons: Signals for the carbonyl carbon (-C=O) and the methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3100 (may be broad) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide) | Stretch | 1700 - 1650 (strong) |

| N-O (Nitro) | Asymmetric Stretch | 1550 - 1500 (strong) |

| N-O (Nitro) | Symmetric Stretch | 1350 - 1300 (strong) |

| C-O-C (Ether) | Stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.17 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for acetamides include the loss of the acetyl group or parts of it. The nitro group can also be lost as NO or NO₂.

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported in the public domain, the structural motifs present suggest several potential areas of interest for drug discovery and development.

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive nitrogen species that can damage cellular components of microorganisms.

-

Anticancer Activity: Certain benzodioxole derivatives have been investigated for their anticancer properties. The ability of the benzodioxole ring to interact with various enzymes, coupled with the potential cytotoxic effects of the nitro group, makes this compound a candidate for anticancer research.

-

Enzyme Inhibition: As mentioned, the benzodioxole moiety is a known modulator of cytochrome P450 enzymes. This property could be exploited in the design of enzyme inhibitors for various therapeutic targets.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant interest due to its combination of a benzodioxole core and a nitro-aromatic system. This guide has outlined a feasible synthetic pathway via the acetylation of its amine precursor and has detailed the essential analytical techniques for its comprehensive characterization. While specific biological data for this compound is limited, its structural features suggest potential for further investigation in various therapeutic areas. The protocols and information presented herein provide a solid foundation for researchers and scientists working with this and related compounds.

References

-

PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available from: [Link] [Accessed January 18, 2026].

Sources

An In-depth Technical Guide to N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide as a Strategic Starting Material in Modern Drug Discovery

This guide provides an in-depth technical overview of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a pivotal starting material for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, characterization, and strategic applications, emphasizing the chemical logic and experimental causality that underscore its value in creating novel therapeutic agents.

Introduction: The Strategic Importance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] This core structure is associated with analgesic, anti-inflammatory, antimicrobial, and even antiepileptic properties.[1][2] this compound, also known as 5-acetamido-6-nitro-1,3-benzodioxole, emerges as a particularly valuable derivative. Its structure is strategically functionalized with an acetamide group and a nitro group, which serve as versatile chemical handles for extensive molecular elaboration.

The presence of the electron-withdrawing nitro group and the protected amine (acetamide) on adjacent positions of the benzodioxole ring allows for highly regioselective modifications, making it an ideal precursor for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis and Mechanistic Rationale

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The typical synthetic route begins with the nitration of a suitable benzodioxole precursor, followed by functional group manipulation.

Synthetic Pathway Overview

A logical synthetic approach involves the acetylation of 5-amino-1,3-benzodioxole, followed by a regioselective nitration. The acetamide group acts as an ortho-, para-director while providing steric hindrance that favors nitration at the adjacent position.

Caption: Synthetic route to the target compound via nitration.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established nitration methodologies for activated aromatic rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-(1,3-benzodioxol-5-yl)acetamide (1 equivalent) in glacial acetic acid at room temperature.[3] The choice of glacial acetic acid as a solvent is critical as it is polar enough to dissolve the starting material and is stable to the nitrating conditions.

-

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents). The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Nitration Reaction: Cool the flask containing the acetamide solution to 0-5 °C using an ice bath. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Trustworthiness: This self-validating protocol incorporates in-process checks (temperature control, TLC monitoring) and a robust purification step (recrystallization) to ensure the desired product's identity and purity.

Physicochemical Properties & Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following table summarizes its key properties, and the subsequent section details its spectroscopic signature.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈N₂O₅ | N/A |

| Molecular Weight | 224.17 g/mol | [4] |

| Appearance | Typically a yellow or off-white solid | N/A |

| Melting Point | Varies with purity; requires experimental determination | N/A |

| Solubility | Soluble in methanol, dichloromethane; sparingly soluble in water | [5] |

Spectroscopic Data Interpretation

A multi-spectroscopic approach (NMR, IR, MS) provides unambiguous structure elucidation.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~2.2 ppm (singlet, 3H)~6.1 ppm (singlet, 2H)~7.2 ppm (singlet, 1H)~7.8 ppm (singlet, 1H)~9.5 ppm (broad singlet, 1H) | Acetyl methyl protons (-COCH₃).Methylene protons of the dioxole ring (-O-CH₂-O-).Aromatic proton on the benzodioxole ring.Aromatic proton deshielded by the adjacent nitro group.Amide proton (-NH-). |

| ¹³C NMR | ~25 ppm~103 ppm~105-150 ppm (multiple peaks)~170 ppm | Acetyl methyl carbon.Methylene carbon of the dioxole ring.Aromatic and dioxole carbons.Amide carbonyl carbon. |

| IR Spectroscopy | ~3300 cm⁻¹~1680 cm⁻¹~1520 cm⁻¹ & ~1350 cm⁻¹~1250 cm⁻¹ | N-H stretching of the secondary amide.C=O stretching of the amide (Amide I band).Asymmetric and symmetric N-O stretching of the nitro group.C-O-C stretching of the dioxole ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 224.17 | Corresponds to the molecular weight of the compound. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.[6][7][8]

Applications in Drug Discovery and Agrochemical Research

This compound is not an end product but a strategic intermediate. Its functional groups are gateways to a diverse range of more complex molecules.

Caption: Key synthetic transformations of the title compound.

A. Precursor to Bioactive Amines

The most common and impactful transformation is the reduction of the nitro group to a primary amine. This is typically achieved with high efficiency using methods like catalytic hydrogenation (H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl). The resulting amino group is a powerful nucleophile, enabling a host of subsequent reactions:

-

Amide and Sulfonamide Synthesis: Acylation or sulfonylation to explore SAR around the amine.

-

Heterocycle Formation: Condensation reactions to build fused ring systems, a common strategy in medicinal chemistry.

-

Coupling Reactions: Participation in cross-coupling reactions to introduce new aryl or alkyl substituents.

B. Deacetylation to Unveil a Primary Amine

The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the 5-amino group.[5] This provides an alternative synthetic route where the 5-position is modified first, followed by reduction and derivatization of the 6-position amine. For instance, a protocol using sodium methoxide in methanol can effectively cleave the amide.[5]

C. Scaffold for Novel Therapeutics and Agrochemicals

Derivatives of this compound have shown significant potential. For example, related N-(benzo[d][5][9]dioxol-5-yl) acetamide structures have been investigated as:

-

Auxin Receptor Agonists: A series of N-(benzo[d][5][9]dioxol-5-yl)-2-(one-benzylthio) acetamides were developed as potent agonists for the auxin receptor TIR1, promoting root growth in plants.[10]

-

Anti-inflammatory Agents: The acetamide moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and benzodioxole derivatives have been explored as COX-II inhibitors.[9][11]

-

Antimicrobial and Antioxidant Agents: The benzodioxole core is linked to antimicrobial and antioxidant activities, making its derivatives promising leads for new anti-infective and cytoprotective drugs.[1]

Key Experimental Workflow: Nitro Group Reduction

This section details a robust, self-validating protocol for the reduction of the nitro group, a cornerstone transformation for this starting material.

Caption: A self-validating workflow for catalytic hydrogenation.

Protocol: Catalytic Hydrogenation

-

Setup: To a solution of this compound (1 equivalent) in ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus for larger scales). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

-

Validation (TLC): Monitor the reaction by TLC. The product, being an aromatic amine, will be visible under UV light and should stain with ninhydrin, while the starting material will not. The disappearance of the starting material spot confirms completion.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to recover all the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 6-amino-N-(1,3-benzodioxol-5-yl)acetamide, which can be purified further if necessary.

Safety, Handling, and Storage

As with any chemical protocol, adherence to safety standards is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle nitro-aromatic compounds with care in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation. Its pre-installed, orthogonally reactive functional groups on a biologically relevant scaffold provide medicinal chemists with a reliable and versatile starting point for the synthesis of novel compounds. The well-defined synthetic and derivatization protocols, grounded in fundamental principles of organic chemistry, empower researchers to efficiently generate libraries of diverse molecules for screening in drug and agrochemical discovery programs. Understanding the causality behind its synthesis and the potential locked within its functional groups is key to unlocking its full potential in the laboratory.

References

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7293–7306. Available at: [Link]

-

Leite, A. C. L., et al. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.

-

Sathish, M., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. F. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 7(14), 105-117. Available at: [Link]

-

PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(15), 5891. Available at: [Link]

-

PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. Retrieved from [Link]

-

Al-Omaim, W. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4), 1-8. Available at: [Link]

-

ResearchGate. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. N-(2H-1,3-Benzodioxol-5-yl)acetamide | C9H9NO3 | CID 98688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archivepp.com [archivepp.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. By synthesizing data from related compounds and applying fundamental spectroscopic principles, this guide offers a robust framework for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Spectroscopic Rationale

This compound possesses a unique electronic and structural profile arising from the interplay of its constituent functional groups: a benzodioxole ring, a nitro group, and an acetamide moiety. The electron-donating nature of the methylenedioxy bridge and the electron-withdrawing properties of the nitro and acetyl groups create a distinct pattern of aromatic substitution and influence the chemical environment of each atom. Understanding these electronic effects is paramount for the accurate interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The expected chemical shifts are influenced by the anisotropic and electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic region is of particular interest, where the substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 (Aromatic) | ~7.5 - 7.8 | s | - | Deshielded due to the para-nitro group and ortho-acetamide group. |

| H-7 (Aromatic) | ~7.0 - 7.2 | s | - | Shielded relative to H-4 due to the ortho-acetamido group and para-methylenedioxy bridge. |

| -O-CH₂-O- | ~6.1 - 6.3 | s | - | Characteristic singlet for the methylenedioxy protons. |

| -NH- (Amide) | ~9.5 - 10.5 | s (broad) | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| -C(O)CH₃ (Acetyl) | ~2.1 - 2.3 | s | - | Singlet for the three equivalent methyl protons. |

Note: Predicted chemical shifts are based on the analysis of similar benzodioxole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~168 - 172 | Typical chemical shift for an amide carbonyl carbon. |

| C-5 (Aromatic) | ~135 - 140 | Attached to the nitrogen of the acetamide group. |

| C-6 (Aromatic) | ~140 - 145 | Attached to the nitro group. |

| C-3a, C-7a (Aromatic) | ~145 - 150 | Carbons of the benzodioxole ring fused to the aromatic ring. |

| C-4 (Aromatic) | ~105 - 110 | Shielded aromatic carbon. |

| C-7 (Aromatic) | ~100 - 105 | Shielded aromatic carbon. |

| -O-CH₂-O- | ~102 - 104 | Characteristic chemical shift for the methylenedioxy carbon. |

| -C(O)CH₃ (Acetyl) | ~23 - 26 | Methyl carbon of the acetyl group. |

Note: Predicted chemical shifts are based on the analysis of similar benzodioxole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[1][3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Workflow for FT-IR sample preparation (KBr pellet method), data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 224 | [M]⁺ | Molecular ion peak. |

| 182 | [M - CH₂=C=O]⁺ | Loss of ketene from the acetamide group. |

| 178 | [M - NO₂]⁺ | Loss of the nitro group. |

| 136 | [M - NO₂ - CH₂=C=O]⁺ | Subsequent loss of ketene after loss of the nitro group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetamides. |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is critical for its use in research and development. This guide provides a detailed framework for interpreting its NMR, IR, and MS data, based on established spectroscopic principles and data from structurally related molecules. The provided protocols and predicted data serve as a valuable resource for scientists to ensure the identity and purity of this important chemical intermediate. The synthesis of this compound from 5-acetamino-6-nitro-1,3-benzodioxole further confirms its relevance in synthetic chemistry. [4]

References

- Mary, Y.S., et al. (2008). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71A: 566.

- Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

- Dawood, R. S., & Ahmed, S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.

-

PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. PubChem. Retrieved from [Link]

- World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.

- Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3469.

-

National Center for Biotechnology Information. (n.d.). N-1,3-benzodioxol-5-yl-2-(4-nitrophenoxy)acetamide. PubChem. Retrieved from [Link]

- Penchev, P., et al. (2018). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2018(4), M1021.

-

National Center for Biotechnology Information. (n.d.). N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide. PubChem. Retrieved from [Link]

- Zarei, S. M., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1141–1147.

- ResearchGate. (2017). Comparison between experimental infrared spectrum of acetamide and...

-

National Center for Biotechnology Information. (n.d.). N-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylethanamine. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Purity and Characterization of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide, a functionalized benzodioxole derivative, holds potential as a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The precise control of its purity is paramount for the reliability and reproducibility of subsequent research and development endeavors. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and rigorous analytical characterization of this compound. The methodologies detailed herein are grounded in established chemical principles and analogous procedures for related compounds, offering a robust framework for obtaining and validating this compound with a high degree of purity.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds exhibiting significant biological activity. The introduction of a nitro group and an acetamido group onto this scaffold, as in this compound, provides versatile handles for further chemical transformations. The purity of such a building block is a critical determinant of the success of multi-step syntheses and the biological activity of the final products. This guide is designed to be a practical resource for researchers, outlining a systematic approach to the preparation and quality control of this compound.

Synthesis and Purification

The synthesis of this compound can be approached via two primary retrosynthetic pathways: the acetylation of a nitro-substituted amine or the nitration of an acetylated precursor. The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.

Synthetic Pathway: Acetylation of 5-amino-6-nitro-1,3-benzodioxole

A plausible and controlled synthesis involves the acetylation of 5-amino-6-nitro-1,3-benzodioxole. This precursor can be synthesized from more readily available starting materials. The acetylation can be achieved using standard and efficient methods.

Experimental Protocol: Acetylation of 5-amino-6-nitro-1,3-benzodioxole

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-6-nitro-1,3-benzodioxole in a suitable solvent such as glacial acetic acid or an aprotic solvent like dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution. The use of a slight excess of acetic anhydride is often preferred to drive the reaction to completion.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride and precipitate the product.

-

Isolation: The crude this compound is collected by vacuum filtration, washed with cold water, and dried.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[2] The selection of an appropriate solvent is critical for successful purification.

Experimental Protocol: Recrystallization

-

Solvent Selection: An ideal solvent for recrystallization will dissolve the crude product sparingly at room temperature but will have high solubility at elevated temperatures. For N-acetylated nitroanilines, polar solvents like ethanol, isopropanol, or mixtures with water are often effective.[2] A preliminary solvent screen with small amounts of the crude product is recommended. Based on procedures for related compounds, isopropanol is a promising candidate.[3]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to the crude product to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the determination of purity and the quantification of impurities in pharmaceutical compounds.[4][5] A reversed-phase HPLC method is generally suitable for the analysis of nitroaromatic compounds.

Proposed HPLC Method

A validated HPLC method for the purity assessment of this compound can be developed based on established methods for similar analytes.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good retention and resolution for moderately polar organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for reversed-phase chromatography. Formic acid improves peak shape and provides protons for mass spectrometry detection if coupled.[6] |

| Gradient | 0-10 min: 25-65% B10-11 min: 65-25% B11-15 min: 25% B | A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance at this wavelength.[6] |

| Injection Volume | 1 µL | A small injection volume is used to avoid column overloading. |

Potential Impurities

The purity of the final compound is contingent on the control of potential impurities arising from the synthesis.

-

Unreacted Starting Material: Residual 5-amino-6-nitro-1,3-benzodioxole.

-

Byproducts of Acetylation: Di-acetylated products, though less likely under controlled conditions.

-

Impurities from Starting Material: Any impurities present in the initial 5-amino-6-nitro-1,3-benzodioxole.

-

Degradation Products: Potential hydrolysis of the amide bond under harsh work-up or storage conditions.

Diagram: HPLC Purity Analysis Workflow

Caption: A typical workflow for HPLC purity analysis.

Structural Characterization

The definitive identification and structural confirmation of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts can be predicted based on the analysis of similar benzodioxole derivatives.

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | ~7.0 - 8.0 | Singlet | Two singlets are expected for the two aromatic protons. |

| -O-CH₂-O- | ~6.0 - 6.2 | Singlet | The characteristic signal for the methylenedioxy bridge. |

| -NH- | ~9.0 - 11.0 | Singlet (broad) | The amide proton, which is exchangeable with D₂O. |

| -C(O)CH₃ | ~2.0 - 2.3 | Singlet | The methyl protons of the acetyl group. |

Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic-C | ~105 - 150 |

| -O-CH₂-O- | ~101 - 103 |

| -C=O | ~168 - 172 |

| -CH₃ | ~23 - 26 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O₅), the expected monoisotopic mass is approximately 224.04 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion Peak (M⁺): m/z ≈ 224

-

Loss of NO₂: m/z ≈ 178

-

Loss of acetyl group: m/z ≈ 181

-

Formation of benzodioxole fragments: Peaks corresponding to the stable benzodioxole core.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (amide) | 1650 - 1690 |

| N-O stretch (nitro) | 1500 - 1550 and 1300 - 1370 |

| C-O stretch (ether) | 1000 - 1300 |

Conclusion

The synthesis, purification, and thorough characterization of this compound are critical steps for its effective utilization in research and development. This guide provides a scientifically grounded framework for achieving high purity and confirming the structural integrity of this valuable chemical intermediate. By adhering to the outlined protocols and analytical methodologies, researchers can ensure the quality and reliability of their starting materials, which is fundamental to the success of their scientific endeavors.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. Retrieved from [Link]

-

mzCloud. (2016, February 15). 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Retrieved from [Link]

- Horváth, D., & Kappe, C. O. (2020).

- Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.

-

Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). EP0147798A2 - Nitration reactions with acid anhydride promoters.

- Google Patents. (n.d.). US20180179144A1 - Nitration of aromatic compounds.

-

National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

-

PubMed. (n.d.). The nitration of canrenone with acetic anhydride/nitric acid. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. epa.gov [epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

Methodological & Application

Application Note & Protocol: Efficient Deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

Introduction: The Significance of 6-Nitro-1,3-benzodioxol-5-amine

The selective removal of an acetyl protecting group from N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide is a critical transformation in synthetic organic chemistry. The resulting product, 6-nitro-1,3-benzodioxol-5-amine, is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] The presence of both a nitro group and a benzodioxole moiety makes this molecule a versatile building block for drug discovery and materials science. This application note provides a detailed, field-proven protocol for the efficient deacetylation of this compound, grounded in the principles of amide hydrolysis. We will delve into the causality of the chosen methodology, present a step-by-step guide, and offer insights for troubleshooting and optimization.

Scientific Rationale: Choosing the Right Hydrolysis Conditions

Amide bonds are notoriously stable, a property essential for the structural integrity of proteins in biological systems.[2] Consequently, their cleavage requires forcing conditions, typically strong acid or base catalysis with heating.[3][4]

-

Acid-Catalyzed Hydrolysis: This method involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[2][5] However, the strongly acidic conditions and elevated temperatures required can lead to undesired side reactions, particularly with sensitive functional groups like the nitro group present in our substrate.

-

Base-Catalyzed (Saponification): In this approach, a strong base, such as hydroxide or an alkoxide, acts as the nucleophile, attacking the carbonyl carbon.[6] This pathway is often more efficient for deactivated amides and can proceed under milder conditions compared to acid hydrolysis. For this compound, a base-catalyzed method is preferable to minimize potential degradation of the nitro-substituted aromatic ring. The protocol detailed below utilizes sodium methoxide in methanol, a strong non-aqueous base, to effect a clean and high-yielding deacetylation.[7]

Experimental Workflow Diagram

Caption: Workflow for the base-catalyzed deacetylation of this compound.

Detailed Protocol

This protocol is adapted from a demonstrated synthesis of 5-amino-6-nitro-1,3-benzodioxole.[7]

Materials and Equipment:

-

This compound (Starting Material)

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe)

-

Glacial acetic acid

-

Toluene

-

Methylene chloride (DCM)

-

Isopropanol

-

Silicon dioxide (Silica gel)

-

Round-bottom flask (10 L capacity for the scale below)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Safety Precautions:

-

Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol, methylene chloride, and toluene are flammable and toxic. Avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

Procedure:

-

Dissolution of Starting Material: In a 10 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 40 g of this compound in 4 L of methanol with heating.[7] Expert Insight: Ensuring the starting material is fully dissolved before adding the base is crucial for a homogenous reaction and to avoid localized high concentrations of base which could lead to side products.

-

Preparation of Sodium Methoxide Solution: In a separate flask, prepare a solution of 40 g of sodium methoxide in 4 L of methanol. Heat this solution to boiling.[7]

-

Reaction Initiation: To the hot solution of the starting material, add the boiling solution of sodium methoxide. Immediately begin to heat the mixture to reflux.[7]

-

Reaction Monitoring: Maintain the reaction at reflux for exactly 15 minutes.[7] Trustworthiness Check: The short reaction time is indicative of a rapid and efficient transformation under these conditions. It is critical to adhere to this timing to prevent potential over-reaction or degradation of the product.

-

Quenching the Reaction: After 15 minutes, interrupt the reaction by adding 220 ml of glacial acetic acid.[7] This neutralizes the excess sodium methoxide, stopping the reaction.

-

Solvent Removal: Remove the methanol by distillation. To ensure all traces of methanol and glacial acetic acid are removed, perform a two-fold evaporation with toluene using a rotary evaporator.[7]

-

Initial Purification: Dissolve the resulting residue in 3 L of methylene chloride. This will help to separate the product from any inorganic residues. Filter the solution by suction filtration.[7]

-

Silica Gel Filtration: Pass the methylene chloride solution through a plug of silicon dioxide (silica gel). This step removes baseline impurities.[7]

-

Concentration: Evaporate the methylene chloride solution in vacuo to yield the crude product.[7]

-

Final Purification (Recrystallization): Recrystallize the residue from isopropanol to obtain the pure 5-amino-6-nitro-1,3-benzodioxole.[7]

-

Drying and Yield: Dry the purified crystals. The expected yield is approximately 30.9 g (95% of theoretical).[7] The product should have a melting point of 203°-204° C.[7]

Quantitative Data Summary

| Parameter | Value | Source |

| Starting Material Mass | 40 g | [7] |

| Sodium Methoxide Mass | 40 g | [7] |

| Methanol Volume | 8 L (total) | [7] |

| Reaction Time | 15 minutes | [7] |

| Glacial Acetic Acid Volume | 220 mL | [7] |

| Expected Product Mass | 30.9 g | [7] |

| Theoretical Yield | 95% | [7] |

| Melting Point | 203-204 °C | [7] |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If analysis (e.g., TLC, LC-MS) shows remaining starting material, ensure the sodium methoxide is fresh and has not been deactivated by moisture. The reaction is also highly temperature-dependent; ensure a vigorous reflux is maintained.

-

Low Yield: Significant loss of product can occur during transfers and filtrations. Ensure efficient recovery from glassware. During recrystallization, cooling the isopropanol solution slowly will maximize crystal formation and yield.

-

Product Purity: If the final product is not pure, an additional recrystallization step may be necessary. The initial silica gel filtration is key to removing polar impurities.

Conclusion

This application note provides a robust and high-yielding protocol for the deacetylation of this compound. By employing a base-catalyzed hydrolysis with sodium methoxide, the reaction proceeds rapidly and cleanly, avoiding the harsh conditions of acid hydrolysis that could compromise the integrity of the nitro-aromatic system. The detailed step-by-step procedure, coupled with insights into the scientific rationale and troubleshooting, equips researchers in drug development and chemical synthesis with a reliable method for accessing the valuable 6-nitro-1,3-benzodioxol-5-amine intermediate.

References

- Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols. Benchchem.

- Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.

- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.

- 6-nitro-1,3-benzodioxol-5-amine (C7H6N2O4). PubChem.

- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Chem-Impex.

- 24.4: Hydrolysis of Amides. Chemistry LibreTexts.

- Mechanism of amide hydrolysis. YouTube.

- 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts.

- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.

Sources

The Strategic Utility of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in the Synthesis of Fused Heterocyclic Scaffolds

Introduction: A Versatile Precursor for Bioactive Heterocycles

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of available starting materials, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide emerges as a strategically valuable precursor for the construction of complex molecular architectures, particularly fused heterocyclic systems such as benzimidazoles and quinoxalines. The inherent functionality of this compound—a protected aniline and a nitro group ortho to each other on a benzodioxole scaffold—provides a latent o-phenylenediamine, a critical pharmacophore and a versatile building block for a diverse range of condensation and cyclization reactions.

This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis. We will delve into the synthetic pathway to access this key precursor, its transformation into the crucial diamine intermediate, and detailed protocols for its subsequent elaboration into medicinally relevant benzimidazole and quinoxaline derivatives. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step sequence, beginning with the readily available N-(1,3-benzodioxol-5-yl)acetamide. This is followed by a regioselective nitration, deprotection, and reduction to yield the key 5,6-diamino-1,3-benzodioxole intermediate. This diamine is then subjected to cyclocondensation reactions with appropriate electrophilic partners to afford the target heterocyclic systems.

Caption: Overall synthetic pathway from N-(1,3-benzodioxol-5-yl)acetamide to benzimidazole and quinoxaline derivatives.

Part 1: Synthesis of the Key Precursor and Intermediate

The successful application of this compound in heterocyclic synthesis is contingent upon its efficient preparation and subsequent conversion to the reactive diamine intermediate. This section provides detailed protocols for these crucial transformations.

Protocol 1: Synthesis of this compound

The introduction of a nitro group onto the N-(1,3-benzodioxol-5-yl)acetamide scaffold is achieved via electrophilic aromatic substitution. The acetamido group is a moderately activating ortho-, para-director, and the benzodioxole ring is also activating. The nitration is expected to occur at the position ortho to the acetamido group and para to the ring fusion, which is the C-6 position.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-(1,3-benzodioxol-5-yl)acetamide | 179.17 | 10 | 1.79 g |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 12 | ~1.1 mL |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 1 mL |

| Crushed Ice | - | - | ~50 g |

| Water (deionized) | 18.02 | - | As needed |

| Ethanol (for recrystallization) | 46.07 | - | As needed |

Step-by-Step Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(1,3-benzodioxol-5-yl)acetamide (1.79 g, 10 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (~1.1 mL, 12 mmol) to concentrated sulfuric acid (1 mL) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring. A yellow precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from ethanol to afford pure this compound.

Protocol 2: Synthesis of 5,6-Diamino-1,3-benzodioxole

This two-step protocol involves the deacetylation of the acetamido group followed by the selective reduction of the nitro group to furnish the key o-phenylenediamine intermediate.

Step 2a: Deacetylation to 5-Amino-6-nitro-1,3-benzodioxole

The hydrolysis of the amide is carried out under basic conditions.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 224.16 | 5 | 1.12 g |

| Methanol | 32.04 | - | 100 mL |

| Sodium Methoxide | 54.02 | 10 | 0.54 g |

| Glacial Acetic Acid | 60.05 | - | ~5 mL |

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.12 g, 5 mmol) in methanol (50 mL) with gentle heating.

-

Base Addition: In a separate flask, dissolve sodium methoxide (0.54 g, 10 mmol) in methanol (50 mL). Add this solution to the solution of the nitro-acetamide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 30 minutes.[1]

-

Quenching: After 30 minutes, cool the reaction mixture and neutralize with glacial acetic acid (~5 mL).

-

Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-amino-6-nitro-1,3-benzodioxole, which can be purified by recrystallization from isopropanol.[1]

Step 2b: Reduction to 5,6-Diamino-1,3-benzodioxole

The selective reduction of the nitro group in the presence of the amino group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Amino-6-nitro-1,3-benzodioxole | 182.12 | 4 | 0.73 g |

| Ethanol or Ethyl Acetate | - | - | 50 mL |

| 10% Palladium on Carbon (Pd/C) | - | - | ~73 mg (10 mol%) |

| Hydrogen Gas (H₂) | 2.02 | - | Balloon pressure |

Step-by-Step Protocol:

-

Setup: To a 100 mL round-bottom flask containing 5-amino-6-nitro-1,3-benzodioxole (0.73 g, 4 mmol) and a magnetic stir bar, add ethanol or ethyl acetate (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (73 mg, 10 mol%) to the solution.

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diamino-1,3-benzodioxole. This product is often used in the next step without further purification, as o-phenylenediamines can be sensitive to air and light.

Part 2: Application in Heterocyclic Synthesis

The synthesized 5,6-diamino-1,3-benzodioxole is a versatile building block for the construction of various fused heterocyclic systems. Here, we detail its application in the synthesis of benzimidazoles and quinoxalines.

Application 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[2] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde.

Reaction Mechanism:

Caption: General mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes.

Protocol 3: Synthesis of a 2-Substituted-1H-benzo[d]imidazole[5,6-e][3]dioxole

This protocol describes the reaction of 5,6-diamino-1,3-benzodioxole with benzaldehyde as a representative example.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5,6-Diamino-1,3-benzodioxole | 152.14 | 2 | 0.30 g |

| Benzaldehyde | 106.12 | 2 | 0.21 mL |

| Ethanol | 46.07 | - | 20 mL |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.6 | 32 mg |

Step-by-Step Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 5,6-diamino-1,3-benzodioxole (0.30 g, 2 mmol), benzaldehyde (0.21 mL, 2 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add ammonium chloride (32 mg, 0.6 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure benzimidazole derivative.

Application 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocyclic compounds with diverse biological activities.[1] They are commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Mechanism:

Caption: General mechanism for the formation of quinoxalines from o-phenylenediamines and 1,2-diketones.

Protocol 4: Synthesis of a Phenyl-Substituted Benzo[d]quinoxaline[5,6-e][3]dioxole

This protocol details the reaction of 5,6-diamino-1,3-benzodioxole with benzil.

Materials and Reagents: